
Disodium diphosphate
Overview
Description
Disodium diphosphate (Na₂H₂P₂O₇), also known as disodium pyrophosphate or acid sodium pyrophosphate, is an inorganic pyrophosphate salt with a molecular weight of 221.94 g/mol . It is recognized by the European food additive code E450(i) and is characterized by its white crystalline powder form, high solubility in water (>50 g/100 mL at 20°C), and stability at temperatures exceeding 450°C .
Preparation Methods
Industrial Preparation Methods of Disodium Diphosphate
Two-Step Process from Calcium Phosphate
The most common industrial method for preparing this compound involves a two-step reaction starting from dicalcium phosphate (CaHPO4) and sodium bisulfate (NaHSO4):
Step 1: Dicalcium phosphate reacts with sodium bisulfate to produce monosodium phosphate (NaH2PO4) and precipitate calcium sulfate (CaSO4):
$$
\text{CaHPO}4 + \text{NaHSO}4 \rightarrow \text{NaH}2\text{PO}4 + \text{CaSO}_4
$$Step 2: The monosodium phosphate solution is then neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to form this compound:
$$
\text{NaH}2\text{PO}4 + \text{NaOH} \rightarrow \text{Na}2\text{HPO}4 + \text{H}_2\text{O}
$$
This process includes purification steps such as filtration to remove insoluble impurities (e.g., iron, aluminum, magnesium phosphates) and crystallization to obtain pure hydrated disodium phosphate crystals, typically as Na2HPO4·12H2O.
Neutralization of Phosphoric Acid with Sodium Hydroxide or Sodium Carbonate
Another prevalent industrial method starts with phosphoric acid (H3PO4), which is neutralized by sodium hydroxide or sodium carbonate:
Using sodium hydroxide:
$$
\text{H}3\text{PO}4 + 2 \text{NaOH} \rightarrow \text{Na}2\text{HPO}4 + 2 \text{H}_2\text{O}
$$Using sodium carbonate:
$$
2 \text{H}3\text{PO}4 + \text{Na}2\text{CO}3 \rightarrow 2 \text{NaH}2\text{PO}4 + \text{H}2\text{O} + \text{CO}2
$$
The monosodium phosphate formed can be further heated or neutralized to produce disodium phosphate. The hydrated crystals formed can be dehydrated in rotary kilns to obtain anhydrous disodium phosphate.
Thermal Condensation of Monosodium Phosphate
This compound can also be synthesized by thermal dehydration and condensation of monosodium phosphate (NaH2PO4):
- Monosodium phosphate is heated at 250–350°C in rotary kilns or fluidized bed reactors.
This heating causes dehydration and condensation reactions, forming this compound (Na2H2P2O7) and water:
$$
2 \text{NaH}2\text{PO}4 \rightarrow \text{Na}2\text{H}2\text{P}2\text{O}7 + \text{H}_2\text{O}
$$The process requires careful temperature control to avoid over-condensation into higher polyphosphates.
- Catalysts may be used to optimize yield and reduce energy consumption.
Laboratory Preparation Method
In laboratory settings, this compound is often prepared by neutralizing pyrophosphoric acid with sodium hydroxide or sodium carbonate under controlled pH and temperature conditions. This method allows precise control over purity and crystallization but is less practical for large-scale production.
High-Purity Disodium Hydrogen Phosphate Preparation
A patented method focuses on producing high-purity disodium hydrogen phosphate with a purity of 99.6% by carefully controlling reaction parameters:
- Sodium bicarbonate (NaHCO3) is slowly added to phosphoric acid (H3PO4) solution.
- The neutralization reaction is maintained at 80–100°C for 2 hours with pH controlled between 8.7 and 9.2.
- The resulting solution is centrifuged, evaporated, and washed with deionized water to remove surface impurities.
- The product is dried in a rake-type dryer at 120°C with a fluidized gas flow of 0.3 m³/s for 15 minutes.
- The optimized molar ratio of sodium bicarbonate to phosphoric acid is approximately 1:1.15 by weight/number.
This method improves purity by optimizing raw material ratios, temperature, and pH control.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
Purification and Impurity Removal: Industrial processes emphasize removing insoluble impurities such as calcium, iron, aluminum, and magnesium phosphates by filtration and precipitation steps. The "white mud" precipitate formed during neutralization is often used as a low-grade fertilizer, indicating effective separation of impurities.
Crystallization and Hydration: this compound is commonly isolated as hydrated crystals (e.g., dodecahydrate Na2HPO4·12H2O). The hydration state affects storage and handling due to hygroscopicity.
Reaction Control: Maintaining pH between 8.0 and 9.5 during neutralization is critical to maximize yield and purity. Temperatures around 80–100°C favor efficient reaction kinetics without decomposition.
Thermal Processing: Heating monosodium phosphate to form this compound requires precise temperature control to avoid formation of undesired polyphosphates. This step is exothermic and may benefit from catalysts to improve energy efficiency.
Raw Material Quality: Use of technical-grade phosphoric acid and high-purity sodium bicarbonate or sodium hydroxide is essential for high-quality product. The molar ratios and addition rates influence the final purity and yield.
Scientific Research Applications
Applications in the Food Industry
Disodium diphosphate serves multiple roles in food processing:
- Leavening Agent : It is a key component in baking powders, reacting with sodium bicarbonate to release carbon dioxide, which aids in dough expansion .
- Emulsifier : It stabilizes emulsions in products like processed cheese and salad dressings, preventing phase separation and enhancing texture .
- Buffering Agent : Maintains pH stability in various food environments, crucial for flavor preservation and shelf life extension .
- Chelating Agent : Binds with trace metal ions to inhibit oxidative discoloration in beverages and canned foods .
- Moisture Retention : Improves water-binding capacity in processed meats, enhancing juiciness and yield .
Table 1: Food Industry Applications of this compound
Application | Functionality | Examples |
---|---|---|
Leavening Agent | Releases CO₂ for dough expansion | Baking powders |
Emulsifier | Stabilizes emulsions | Processed cheese, dressings |
Buffering Agent | Maintains pH levels | Dairy products, beverages |
Chelating Agent | Prevents discoloration | Canned foods |
Moisture Retention | Enhances juiciness in meats | Processed meats |
Applications in Pharmaceuticals
In the pharmaceutical sector, this compound is utilized primarily as:
- Buffering Agent : Regulates pH in formulations to ensure drug stability and bioavailability .
- Stabilizer : Prevents degradation of active ingredients by chelating metal ions .
- Excipient : Aids in tablet disintegration and dissolution, enhancing drug delivery efficiency .
Table 2: Pharmaceutical Applications of this compound
Application | Functionality | Examples |
---|---|---|
Buffering Agent | Regulates pH for stability | Oral and injectable formulations |
Stabilizer | Prevents degradation | Various drug formulations |
Excipient | Enhances dissolution | Tablets |
Industrial Applications
This compound also finds extensive use in industrial processes:
- Water Treatment : Acts as a dispersant and scale inhibitor, enhancing operational efficiency in cooling towers and boilers .
- Ceramics and Pigments : Functions as a deflocculant to improve particle dispersion for uniform application in ceramics .
- Detergents : Enhances cleaning efficacy by sequestering calcium and magnesium ions, improving detergent performance .
- Flame Retardants : Utilized in fire-resistant coatings due to its thermal stability .
Table 3: Industrial Applications of this compound
Application | Functionality | Examples |
---|---|---|
Water Treatment | Prevents mineral deposition | Cooling towers, boilers |
Ceramics | Improves particle dispersion | Ceramic production |
Detergents | Sequesters hard water minerals | Cleaning products |
Flame Retardants | Provides thermal stability | Fire-resistant materials |
Case Study 1: Food Preservation
A study demonstrated that the inclusion of this compound in canned seafood significantly improved color retention during retorting processes. This application not only enhanced aesthetic appeal but also contributed to microbial stability through effective pH regulation.
Case Study 2: Pharmaceutical Formulations
Research indicated that formulations containing this compound exhibited improved stability of active pharmaceutical ingredients when exposed to varying environmental conditions. The chelating properties of this compound effectively minimized metal-induced degradation.
Mechanism of Action
As a leavening agent, sodium acid pyrophosphate reacts with sodium bicarbonate in the presence of moisture and heat to produce carbon dioxide gas. This gas imparts a light and fluffy texture to baked goods . Additionally, sodium acid pyrophosphate forms ionic bonds with starches and proteins in dough, providing a moist texture .
Comparison with Similar Compounds
Trisodium Diphosphate (Na₃HP₂O₇)
Property | Disodium Diphosphate | Trisodium Diphosphate |
---|---|---|
Formula | Na₂H₂P₂O₇ | Na₃HP₂O₇ |
pH in Solution | Acidic (pH ~3.5–4.5) | Neutral to slightly alkaline |
Applications | Food leavening, emulsification | Detergents, water softening |
Solubility | Highly water-soluble | Moderate solubility |
Regulatory Use | E450(i) | Less common in food |
Key Difference : Trisodium diphosphate lacks acidic hydrogen ions, making it unsuitable for leavening but effective in industrial applications requiring pH neutrality .
Sodium Dihydrogen Phosphate (NaH₂PO₄)
Property | This compound | Sodium Dihydrogen Phosphate |
---|---|---|
Structure | Diphosphate (P₂O₇⁴⁻) | Monophosphate (PO₄³⁻) |
Function | Leavening, chelation | pH buffering, fertilizer additive |
Food Use | Common in baked goods | Limited (e.g., acidity regulator) |
Bioavailability | Non-nutritive | Source of dietary phosphorus |
Key Difference: Sodium dihydrogen phosphate is a monophosphate with a simpler structure, primarily used in buffering rather than leavening .
Disodium Monofluorophosphate (Na₂PO₃F)
Key Difference: The fluoride ion in disodium monofluorophosphate enhances bioavailability for bone therapy but increases side-effect risks compared to non-fluorinated phosphates .
Tetrasodium Pyrophosphate (Na₄P₂O₇)
Property | This compound | Tetrasodium Pyrophosphate |
---|---|---|
Acidity | Acidic | Alkaline (pH ~10–12) |
Applications | Food, pharmaceuticals | Detergents, metal cleaning |
Solubility | High | High (but hygroscopic) |
Safety | GRAS in food | Irritant in concentrated forms |
Key Difference : Tetrasodium pyrophosphate’s alkalinity limits food use but enhances efficacy in industrial descaling .
Dimethyl Phosphate (C₂H₇O₄P)
Property | This compound | Dimethyl Phosphate |
---|---|---|
Structure | Inorganic salt | Organic ester |
Applications | Food additive | Pesticides, flame retardants |
Toxicity | Low (regulated) | Moderate (requires handling precautions) |
Environmental Impact | Low persistence | Potential bioaccumulation |
Key Difference : As an organic ester, dimethyl phosphate is tailored for agrochemical uses rather than food or pharmaceuticals .
Biological Activity
Disodium diphosphate, also known as disodium pyrophosphate (DSPP), is an inorganic compound with the chemical formula . It is widely used in food processing, pharmaceuticals, and various industrial applications. This article explores its biological activity, focusing on its effects on microorganisms, potential health implications, and its role in food science.
This compound is a white crystalline powder that is soluble in water. It acts as a buffering agent and is commonly used as a leavening agent in baking. Its ability to release phosphates makes it valuable in various biochemical applications.
Effects on Microorganisms
Research indicates that this compound exhibits a bacteriostatic effect on certain strains of bacteria. A study investigated its impact on Escherichia coli (E. coli) and found that while disodium phosphate did not significantly inhibit bacterial growth, it affected phage production and extracellular Shiga toxin levels under specific conditions .
Table 1: Effects of this compound on Bacterial Growth
Treatment | Bacterial Growth (OD600) | Phage Production (pfu/ml) | Stx Production (ng/ml) |
---|---|---|---|
Control | 1.0 | 4 × 10^5 | 10 |
This compound | Similar to control | Below countable range | Similar to control |
Sodium Citrate | Similar to control | Countable | Higher than control |
The study highlighted that cultures treated with disodium phosphate showed similar growth patterns to untreated controls but with reduced optical density values, indicating a potential modulation of bacterial physiology rather than outright inhibition .
Health Implications
While this compound is generally recognized as safe when consumed in normal dietary amounts, excessive intake can lead to health concerns. It has been associated with conditions such as hyperphosphatemia, particularly in individuals with compromised kidney function . High phosphate levels can contribute to cardiovascular diseases and other metabolic disorders .
Case Study: Hyperphosphatemia Risks
- A cohort study involving patients undergoing hemodialysis found that elevated serum phosphate levels were linked to increased mortality rates. Dietary phosphate restriction was recommended for these patients to mitigate risks associated with high phosphate intake .
Research Findings
Recent studies have explored the physiological effects of this compound in various media types. For instance, differences in the growth rates of E. coli were observed based on the purity of disodium phosphate reagents used in M9 media preparations. The maximum specific growth rate was significantly lower in media prepared with lower-grade reagents .
Table 2: Growth Rates of E. coli in Different Media Types
Media Type | Specific Growth Rate (μmax) |
---|---|
M9 Type A | Higher |
M9 Type B | Moderate |
M9 Type C | Lowest |
The findings suggest that impurities in this compound can influence microbial physiology, impacting both growth and metabolic activity .
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing disodium diphosphate, and how can reaction conditions be optimized?
this compound (Na₂H₂P₂O₇) is typically synthesized via neutralization of pyrophosphoric acid (H₄P₂O₇) with sodium hydroxide (NaOH) under controlled pH and temperature. A methodological approach involves:
- Gradually adding NaOH to H₄P₂O₇ while maintaining pH 4–5 to favor diphosphate formation.
- Crystallizing the product at 40–50°C to avoid hydrolysis to orthophosphates.
- Purity is enhanced by recrystallization in deionized water and drying under vacuum . Advanced Note: Ion exchange methods can isolate specific hydrate forms (e.g., anhydrous vs. dodecahydrate), critical for reproducibility in sensitive assays .
Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Purity Analysis:
- Loss on Drying (LoD): Measure weight loss after heating at 130°C to assess hydrate content (≤1.0% for anhydrous forms) .
- Titration: Acid-base titration against standardized HCl quantifies phosphate content (target: 98–102% purity) .
- ICP-MS: Detects trace metals (e.g., iron ≤0.002%) that may interfere with biochemical assays .
- Structural Confirmation:
- XRD: Confirms crystalline phase alignment with reference patterns (e.g., JCPDS 00-014-0692) .
- FT-IR: Identifies characteristic P-O-P stretching (~725 cm⁻¹) and O-H bonds in hydrates .
Advanced Research Questions
Q. How can researchers design experiments to investigate the buffering capacity of this compound in enzymatic reactions?
this compound’s buffering efficacy depends on its pKa (~6.5–7.5) and ionic strength. Methodological steps include:
- pH Titration: Compare buffering ranges of Na₂H₂P₂O₇ with common buffers (e.g., Tris, phosphate) under simulated reaction conditions.
- Enzyme Kinetics: Assess activity of pyrophosphatases or ATPases in Na₂H₂P₂O₇-containing buffers, monitoring substrate conversion via fluorometric assays (e.g., coupled NADH oxidation) .
- Interference Testing: Evaluate competitive inhibition by Mg²⁺ or Ca²⁺, which chelate diphosphate, using ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound hydrates?
Discrepancies often arise from hydration state variability (e.g., anhydrous vs. dodecahydrate) and storage conditions. A systematic approach involves:
- Controlled Stability Studies: Use TGA (thermogravimetric analysis) to track weight loss across temperatures (25–200°C) and humidity levels (20–80% RH) .
- DSC (Differential Scanning Calorimetry): Identify phase transitions (e.g., melting points, dehydration events) to correlate hydrate stability with lattice energy .
- Long-Term Storage Trials: Compare degradation rates in desiccated vs. ambient conditions, referencing USP/Ph. Eur. guidelines for reagent stability .
Q. How can this compound’s role in nucleotide-dependent biochemical assays be validated while minimizing off-target effects?
Na₂H₂P₂O₇ is structurally analogous to organic diphosphates (e.g., ADP, GDP) and may compete in enzymatic systems. Key validation steps:
- Substrate Specificity Assays: Use radiolabeled [³²P]-Na₂H₂P₂O₇ in kinase or phosphatase reactions to track incorporation vs. ATP/GTP .
- Negative Controls: Replace Na₂H₂P₂O₇ with non-hydrolyzable analogs (e.g., β,γ-methylene diphosphate) to confirm activity is phosphate-release-dependent .
- Crystallography: Resolve enzyme-diphosphate complexes (e.g., pyrophosphatases) to identify binding motifs and steric clashes .
Q. Methodological Considerations for Data Contradictions
- Purity Variability: Cross-validate reagent sources using USP/Ph. Eur. standards (e.g., ≤2.5% sodium dihydrogen phosphate impurity) .
- Hydrate Interference: Pre-dry samples to constant weight and report hydration state in publications to ensure reproducibility .
- Environmental Controls: Document temperature, humidity, and buffer ionic strength, as Na₂H₂P₂O₇’s solubility (~15 g/100 mL at 20°C) and chelation capacity are context-dependent .
Properties
Key on ui mechanism of action |
ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |
---|---|
CAS No. |
7758-16-9 |
Molecular Formula |
H4NaO7P2 |
Molecular Weight |
200.96 g/mol |
IUPAC Name |
disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Na] |
boiling_point |
Decomposes (NIOSH, 2024) Decomposes |
Color/Form |
White crystalline powder |
density |
Density: 1.86 /Hexahydrate/ |
melting_point |
1810 °F (NIOSH, 2024) 988 °C 1810 °F |
Key on ui other cas no. |
68915-31-1 7758-16-9 7782-95-8 |
physical_description |
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder White powder or grains White solid; [Merck Index] White odorless powder; [MSDSonline] |
Pictograms |
Corrosive; Irritant |
Related CAS |
10042-91-8 |
solubility |
Soluble in water Sol in wate |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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